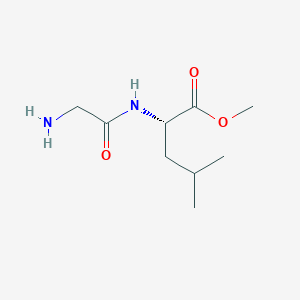

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate

Description

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate |

InChI |

InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t7-/m0/s1 |

InChI Key |

DMSCTMUXQVMOJE-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate typically involves the reaction of specific amino acids with methyl esters under controlled conditions. One common method involves the use of protected amino acids, which are then deprotected and coupled with methyl esters to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the compound. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism by which Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino and amide groups play crucial roles in binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

In contrast, the iodoacetyl group in 6ab introduces reactivity for cross-coupling or radiolabeling . The 4-methoxybenzyl (PMB) group in 2d acts as a protective group for amines, improving stability during synthesis . Dex-4 incorporates a bulky 4-isobutylphenyl group, mimicking nonsteroidal anti-inflammatory drug (NSAID) motifs for targeted activity .

Synthetic Strategies :

- Halogenation (e.g., bromo/iodo derivatives) and protective-group chemistry (e.g., PMB, Boc) are common for modulating reactivity .

- Peptide coupling reagents like HBTU/HOBt (used in ) are standard for forming amide bonds in analogs such as compound 8 .

Physical Properties :

Biological Activity

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate, also known as a derivative of amino acid methyl esters, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is characterized by its structural features that may confer specific biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈N₂O₃

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing metabolic pathways and cellular responses.

Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain proteases, which are critical in various physiological processes. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

- Receptor Interaction : The compound may also interact with specific receptors involved in signaling pathways, potentially modulating immune responses or cell proliferation.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of amino acid methyl esters exhibit inhibitory effects on serine proteases, which are vital for numerous biological functions. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in diseases where protease activity is dysregulated .

- Immune Modulation : Another investigation focused on the compound's ability to modulate immune responses through Toll-like receptor (TLR) pathways. It was found to enhance the release of pro-inflammatory cytokines in macrophage cultures, indicating a role in immune system activation .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. How is Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate synthesized, and what characterization methods confirm its structure?

- Synthesis : The compound is typically synthesized via multi-step reactions involving amino acid derivatives and acylating agents. For example, methyl esters of amino acids (e.g., L-leucine methyl ester) are reacted with activated acetamido groups (e.g., using acetic anhydride or acetyl chloride) under basic conditions. Yields often exceed 80% when optimized .

- Characterization : Structural confirmation is achieved through NMR and NMR spectroscopy to identify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., , observed m/z 337.2137) .

Q. What spectroscopic techniques are employed to analyze the purity and structural integrity of this compound?

- NMR : NMR detects characteristic peaks for the methyl ester (δ ~3.70 ppm), α-protons (δ ~4.30–4.50 ppm), and branched alkyl chains (δ ~0.92 ppm). NMR confirms carbonyl (δ ~170–175 ppm) and quaternary carbon signals .

- HRMS : ESI-HRMS provides accurate mass measurements (e.g., ±0.0015 Da error) to distinguish isotopic patterns and rule out impurities .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Reaction Optimization : Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (Ar) to prevent hydrolysis. Catalytic bases (e.g., triethylamine) enhance acylation efficiency. Stepwise purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures intermediate purity, achieving yields up to 94% .

- Derivatization : Introducing functional groups (e.g., iodoacetyl via KI substitution) improves solubility for downstream applications .

Q. How does this compound interact with biological targets, and what assays determine its bioactivity?

- Mechanistic Studies : The compound’s amide and ester moieties enable hydrogen bonding with enzymes (e.g., proteases or aminopeptidases). Docking studies and molecular dynamics simulations predict binding affinities to active sites .

- Assays : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines and antimicrobial susceptibility testing (MIC determinations) are used. For example, derivatives exhibit antitumor activity via inhibition of DNA synthesis pathways .

Q. What crystallographic methods elucidate the 3D structure of derivatives of this compound?

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines structures (e.g., monoclinic space group , , ). Hydrogen bonding networks and torsional angles are analyzed to confirm stereochemistry .

- Data Collection : High-resolution synchrotron data (e.g., ) minimizes errors in electron density maps, critical for resolving chiral centers .

Data Contradictions and Resolution

- Stereochemical Assignments : Discrepancies in NMR-based configurations (e.g., coupling constants) vs. X-ray data are resolved via NOESY experiments or comparative analysis with enantiomerically pure standards .

- Yield Variability : Divergent yields (57–94%) in similar reactions highlight the impact of solvent polarity and reagent stoichiometry, necessitating rigorous optimization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.